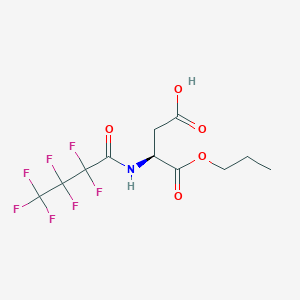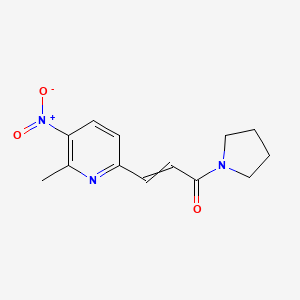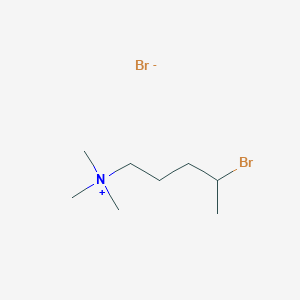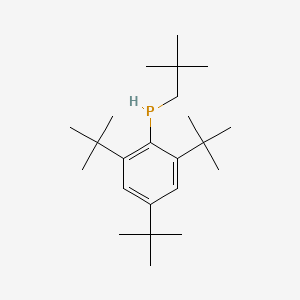
(1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound that features a unique structure combining a chloro-methylisoquinoline moiety with a pyrrolidinylmethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 1-chloro-4-methylisoquinoline with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Catalysts such as palladium or copper complexes are often employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C.
Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is studied for its potential to modulate various biological pathways. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Chloro-4-methylisoquinolin-3-yl)(4-methylpiperazin-1-yl)methanone
- (2-Chloro-4-nitrophenyl)(pyrrolidin-1-yl)methanone
- Piperidin-4-yl-pyrrolidin-1-yl-methanone
Uniqueness
(1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone is unique due to its specific combination of a chloro-methylisoquinoline moiety with a pyrrolidinylmethanone group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
89928-99-4 |
|---|---|
Fórmula molecular |
C15H15ClN2O |
Peso molecular |
274.74 g/mol |
Nombre IUPAC |
(1-chloro-4-methylisoquinolin-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H15ClN2O/c1-10-11-6-2-3-7-12(11)14(16)17-13(10)15(19)18-8-4-5-9-18/h2-3,6-7H,4-5,8-9H2,1H3 |
Clave InChI |
QEHUCTNQOYVMKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C2=CC=CC=C12)Cl)C(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


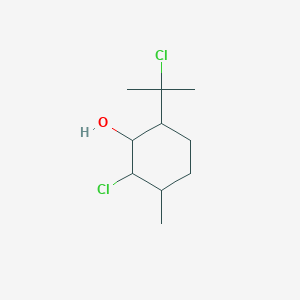
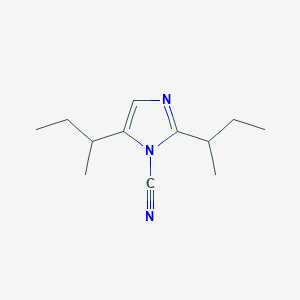
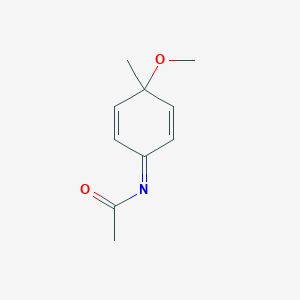

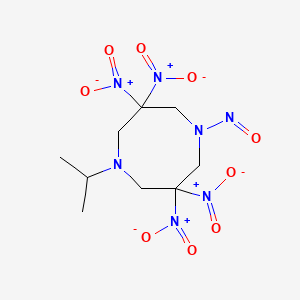

![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
